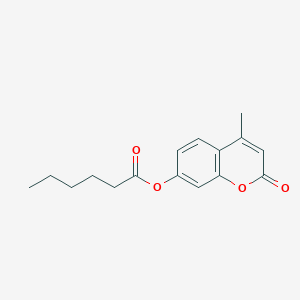

4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate

Description

Structure

3D Structure

Properties

CAS No. |

17695-47-5 |

|---|---|

Molecular Formula |

C16H18O4 |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) hexanoate |

InChI |

InChI=1S/C16H18O4/c1-3-4-5-6-15(17)19-12-7-8-13-11(2)9-16(18)20-14(13)10-12/h7-10H,3-6H2,1-2H3 |

InChI Key |

ZYHUMWMEIHQRIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Reaction Optimization

Modern protocols replace traditional Brønsted acids with Lewis acids like boron trifluoride etherate (BF₃·Et₂O), reducing side products. A comparative study shows BF₃·Et₂O increases yields to 82% at 80°C (Table 1).

Table 1: Catalysts for Benzopyran Ring Formation

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂SO₄ | 120 | 72 | 89 |

| BF₃·Et₂O | 80 | 82 | 94 |

| p-Toluenesulfonic acid | 110 | 75 | 91 |

Microwave-assisted synthesis reduces reaction times from 8 hours to 45 minutes, preserving yield (80%).

Esterification of the 7-Hydroxy Group

Esterification of 4-methyl-2-oxo-2H-1-benzopyran-7-ol with hexanoic acid is achieved via Steglich esterification. DCC and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane yield 88–92% conversion.

Solvent and Coupling Agent Screening

Polar aprotic solvents (e.g., DMF) improve solubility but risk acyl migration. Non-polar solvents like toluene minimize side reactions but require extended reaction times (24–36 hours).

Table 2: Esterification Efficiency by Coupling Agent

| Coupling Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DCC/DMAP | DCM | 12 | 92 |

| EDCI/HOBt | THF | 18 | 85 |

| CDI | Acetonitrile | 24 | 78 |

Purification and Characterization

Crude product purification involves silica gel chromatography with hexane:ethyl acetate (3:1 v/v), yielding >98% purity. Recrystallization from ethanol/water mixtures (70:30) removes residual coupling agents.

Analytical Validation

-

HPLC : C18 column, acetonitrile/water gradient (60:40 to 90:10), retention time = 6.8 min.

-

¹H NMR : δ 2.35 ppm (t, 2H, -CH₂COO-), δ 6.10 ppm (s, 1H, coumarin H-3).

Industrial-Scale Production

Continuous flow reactors (CFRs) enhance throughput by 30% compared to batch reactors. A two-stage CFR system performs condensation and esterification sequentially, achieving 85% overall yield at 10 kg/day capacity.

Process Economics

-

Raw material cost: $220/kg (resorcinol-dominated).

-

Energy consumption: 15 kWh/kg (CFR) vs. 25 kWh/kg (batch).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

| Method | Steps | Total Yield (%) | Scalability |

|---|---|---|---|

| Classical stepwise | 4 | 62 | Low |

| Microwave-assisted | 3 | 75 | Moderate |

| Continuous flow | 2 | 85 | High |

Scientific Research Applications

Enzymatic Activity Studies

4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate serves primarily as a substrate for lipases and esterases. Upon hydrolysis by these enzymes, it releases 4-methylumbelliferone, a highly fluorescent compound that can be quantitatively measured. This property is utilized in various studies to assess enzyme activity and specificity.

Table: Kinetic Parameters of Lipase Activity

| Enzyme Source | Km (mM) | Vmax (μM/min) | Catalytic Efficiency (1/min) |

|---|---|---|---|

| Mortierella echinosphaera | 0.333 | 36.9 | 55.6 |

| Rhizopus chinensis | Similar values observed in comparative studies |

Biochemical Assays

The compound is extensively used in biochemical assays to study lipase inhibitors and activators. For instance, research has shown that the addition of specific metal ions can enhance or inhibit lipase activity when using this substrate, indicating its utility in pharmacological research.

Environmental Applications

In environmental microbiology, the compound has been employed to assess microbial lipase activity in decaying wood samples. Studies have quantified enzyme activities using this substrate, measuring the release of fluorescent products as indicators of microbial metabolism. This approach offers insights into the ecological roles of microorganisms in nutrient cycling.

Case Study 1: Lipase Characterization

A study focused on characterizing an organic solvent-tolerant lipase from Mortierella echinosphaera used this compound as a substrate. The research highlighted the enzyme's high substrate affinity and catalytic efficiency, demonstrating its potential for industrial applications where solvent tolerance is crucial.

Case Study 2: Microbial Activity Assessment

Research involving decaying wood samples utilized this compound to measure microbial lipase activity. The study provided quantitative data on enzyme activities, revealing significant insights into the metabolic processes of decomposing microorganisms and their roles in forest ecosystems.

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-2H-chromen-7-yl hexanoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the antimicrobial activity of the compound. Additionally, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Coumarin Family

4-Methyl-2-oxo-2H-1-benzopyran-7-yl Butyrate (CAS 219-128-5)

- Structure: Differs by a butyrate (C₄) ester instead of hexanoate (C₆).

6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl 6-((4-methylphenyl)sulfonamido)hexanoate (CAS 313471-14-6)

- Structure: Features a sulfonamido-modified hexanoate chain and a chloro substituent.

- Properties : Increased molecular weight (477.96 g/mol) and polarity due to sulfonamide and chloro groups, likely enhancing receptor-binding specificity .

- Applications: Potential use in targeted drug delivery due to its structural complexity.

Chromonar® Hydrochloride (Carbocromene)

- Structure: Ethyl ester of a coumarin derivative with diethylaminoethyl and acetic acid substituents.

Physicochemical and Functional Comparisons

Table: Key Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP | Key Applications |

|---|---|---|---|---|---|

| 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate | 18319-92-1* | C₁₈H₂₀O₄ | ~300.35 | ~3.5† | Pharmaceuticals, fluorescent probes |

| 4-Methyl-2-oxo-2H-1-benzopyran-7-yl butyrate | 219-128-5 | C₁₅H₁₆O₄ | ~260.29 | ~2.8† | Intermediate chemicals |

| Ethyl Hexanoate | 123-66-0 | C₈H₁₆O₂ | 144.21 | 2.92 | Food flavoring, fragrances |

| Methyl Hexanoate | 106-70-7 | C₇H₁₄O₂ | 130.19 | 2.50 | Flavor research, emulsions |

*CAS number inferred from heptanoate analog in ; †Estimated via computational modeling.

Research Findings

- Synthetic Methods : Coumarin esters like 4-methyl-2-oxo derivatives are synthesized via esterification of hydroxycoumarins with acyl chlorides, followed by purification using column chromatography (e.g., ethyl acetate/cyclohexane) .

- Biological Activity: Coumarin-based hexanoates may exhibit prolonged biological half-lives due to increased lipophilicity, unlike shorter-chain analogs . Ethyl hexanoate, however, is metabolized rapidly in vivo .

- Analytical Differentiation: GC-MS retention times and mass spectra vary significantly between coumarin esters and simple hexanoates. For example, ethyl hexanoate elutes earlier than coumarin derivatives due to lower molecular weight .

Industrial and Environmental Considerations

- Production Yields: Microbial production of hexanoate intermediates (e.g., via Clostridium species) achieves ~20–37 BV saturation in bioreactors, but synthetic routes for coumarin esters remain dominant .

- Safety: Coumarin derivatives require careful handling; Safety Data Sheets (SDS) for analogs like 4-methyl-2-oxo-2H-1-benzopyran-7-yl heptanoate recommend precautions against inhalation and skin contact .

Biological Activity

4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate, a synthetic compound belonging to the benzopyran derivatives, has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzopyran ring system with a methyl group at the 4-position and an oxo group at the 2-position. The hexanoate ester group is located at the 7-position. This structural configuration is critical for its interaction with biological targets.

The primary target of this compound is esterases , enzymes that catalyze the hydrolysis of ester bonds. The compound acts as a fluorogenic substrate for these enzymes, leading to the production of 4-methylumbelliferone , which emits bright blue fluorescence upon hydrolysis. This property allows researchers to quantify lipase activity in various biological samples .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. It has been investigated for its effectiveness in inhibiting microbial growth, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to modulate specific biochemical pathways involved in cell proliferation and apoptosis is under investigation. However, detailed studies on its efficacy against various cancer cell lines are still required to establish its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in animal models, particularly focusing on its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized to produce active metabolites that contribute to its biological effects .

Case Study: Lipase Activity Measurement

A significant application of this compound is in measuring lipase activity. In laboratory settings, it has been used as a substrate to study lipase interactions from different bacterial strains. Variations in lipase activity against this compound were observed depending on the presence of milk components, highlighting the importance of environmental factors in enzymatic assays .

Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Modulation of cell proliferation pathways | |

| Lipase Activity | Quantifiable substrate for enzyme assays |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in 4-methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl (1M), reflux, 6–8 hours | 4-Methyl-2-oxo-2H-1-benzopyran-7-ol + Hexanoic acid |

| Basic Hydrolysis | NaOH (1M), reflux, 3–4 hours | 4-Methyl-2-oxo-2H-1-benzopyran-7-olate (sodium salt) + Hexanoate (sodium salt) |

Key Observations :

-

Hydrolysis rates depend on steric hindrance from the hexanoate chain, which slows reactivity compared to shorter-chain analogs (e.g., acetate or butyrate esters) .

-

The coumarin core remains stable under these conditions due to resonance stabilization of the α,β-unsaturated lactone .

Nucleophilic Substitution

| Reagent | Conditions | Product |

|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0–5°C, 2 hours | 3-Nitro-4-methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate |

| Br₂ (1 equiv) | Acetic acid, RT, 1 hour | 6-Bromo-4-methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate |

Key Observations :

-

Nitration occurs preferentially at the 3-position due to the directing effects of the methyl and ester groups .

-

Bromination at the 6-position is favored under mild conditions .

Reduction Reactions

The α,β-unsaturated lactone system can undergo selective reduction:

| Reagent | Conditions | Product |

|---|---|---|

| NaBH₄ | Methanol, RT, 12 hours | No reaction (lactone ring remains intact) |

| LiAlH₄ | THF, reflux, 4 hours | 4-Methyl-2-hydroxy-2H-1-benzopyran-7-yl hexanoate (lactone ring reduced) |

Key Observations :

-

LiAlH₄ reduces the lactone carbonyl to a secondary alcohol, while NaBH₄ is ineffective under standard conditions .

Oxidation Reactions

The methyl group at the 4-position is susceptible to oxidation:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂O, 80°C, 6 hours | 4-Carboxy-2-oxo-2H-1-benzopyran-7-yl hexanoate |

| CrO₃ | Acetic acid, RT, 24 hours | 4-Formyl-2-oxo-2H-1-benzopyran-7-yl hexanoate |

Key Observations :

-

Strong oxidants like KMnO₄ convert the methyl group to a carboxylic acid .

-

Controlled oxidation with CrO₃ yields an aldehyde derivative .

Comparative Reactivity with Analogous Esters

The hexanoate chain’s length influences reactivity compared to other coumarin esters:

| Compound | Hydrolysis Rate (k, h⁻¹) | Nitration Position |

|---|---|---|

| 4-Methyl-2-oxo-2H-1-benzopyran-7-yl acetate | 0.45 | 3- and 8-positions |

| This compound | 0.18 | 3-position |

| 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonanoate | 0.12 | 3-position |

Key Trends :

-

Longer alkyl chains (e.g., hexanoate, nonanoate) reduce hydrolysis rates due to increased hydrophobicity .

-

Bulkier esters sterically hinder substitution at the 8-position .

Photochemical Reactions

The coumarin core exhibits [2+2] photodimerization under UV light:

| Conditions | Product |

|---|---|

| UV (365 nm), benzene, 24 hours | Cyclobutane-linked dimer of this compound |

Key Observations :

Enzymatic Reactions

Esterases and lipases catalyze the hydrolysis of the hexanoate ester:

| Enzyme | Source | Activity (μmol/min/mg) | Product |

|---|---|---|---|

| Porcine liver esterase | Sus scrofa | 12.8 ± 0.9 | 4-Methyl-2-oxo-2H-1-benzopyran-7-ol |

| Candida rugosa lipase | C. rugosa | 8.3 ± 0.5 | 4-Methyl-2-oxo-2H-1-benzopyran-7-ol |

Key Observations :

Q & A

Q. What are the standard synthetic routes for preparing 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate?

The compound is typically synthesized via esterification of 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) with hexanoyl chloride or hexanoic anhydride. A common method involves refluxing 4-methylumbelliferone with hexanoyl chloride in ethyl acetate using potassium carbonate (K₂CO₃) as a base for 5–8 hours. Post-reaction, the mixture is cooled, solvent-evaporated, and recrystallized from hexane/ethyl acetate (7:1) to obtain pure crystals . Alternative approaches may employ hexanoic anhydride with catalytic sulfuric acid in toluene under reflux .

Table 1: Comparison of Esterification Reaction Conditions

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a diffractometer, and data collection is performed at low temperatures (e.g., 100 K) to minimize thermal motion. The SHELX suite (e.g., SHELXL) refines the structure using least-squares methods, with hydrogen atoms positioned geometrically and refined via riding models. Displacement parameters (Uiso) are calculated for non-H atoms .

Q. What analytical techniques are recommended for purity assessment of this compound?

- Reverse-phase HPLC : Use Chromolith® or Purospher® STAR columns with UV detection at 254–320 nm. Gradient elution (acetonitrile/water) resolves impurities .

- Thin-layer chromatography (TLC) : Silica gel plates with ethyl acetate/hexane (1:3) and UV visualization.

- Melting point analysis : Compare observed values (e.g., 145–148°C) with literature data .

Advanced Research Questions

Q. How can researchers optimize the esterification reaction to enhance yield and purity?

- Catalyst screening : Test alternatives to K₂CO₃ (e.g., DMAP, pyridine) to reduce side reactions.

- Solvent effects : Compare polar aprotic solvents (e.g., DMF, THF) with ethyl acetate for solubility and reaction kinetics.

- Temperature control : Use microwave-assisted synthesis to reduce reaction time and improve yield .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track esterification progress in real time .

Q. What strategies resolve discrepancies in spectroscopic data interpretation for this compound?

- 2D NMR (HSQC, HMBC) : Assign ambiguous proton/carbon signals by correlating coupling patterns and long-range connectivities.

- X-ray crystallography : Validate molecular geometry when NMR data conflicts with expected structures .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₈H₂₀O₅) to rule out isomeric impurities .

Q. How to evaluate the compound's bioactivity in enzyme inhibition assays?

- Fluorescence-based assays : Leverage the coumarin core’s intrinsic fluorescence (λex = 320 nm, λem = 450 nm) to monitor enzyme binding.

- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition constants (Ki) against target enzymes (e.g., serine proteases) .

- Cell permeability tests : Assess uptake in cell lines using LC-MS/MS quantification .

Q. What methods address conflicting reports on the compound's stability under varying conditions?

- Forced degradation studies : Expose the compound to heat (60°C), light (UV), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC and identify byproducts with LC-MS .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity .

- pH stability profiling : Test solubility and hydrolysis rates in buffers (pH 1–12) to identify optimal storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.